
4-Chloro-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Chloro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a yellow liquid at room temperature and is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile typically involves the use of 3-trifluoromethylchlorobenzene as a starting material. The synthetic route includes the use of brominating agents, Grignard reagents, and formylating agents, avoiding the use of iron powder and cuprous cyanide, making the process safer and more environmentally friendly . The reaction conditions are mild, and the process is straightforward, yielding high purity and good yields, suitable for industrial-scale production.
Chemical Reactions Analysis
4-Chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can be substituted under appropriate conditions. Common reagents include nucleophiles like amines and thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride yields the corresponding amine.
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-(trifluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of bicalutamide, a drug used for treating prostate cancer. The compound's unique trifluoromethyl group enhances the biological activity and selectivity of the resultant pharmaceuticals.
Case Study: Bicalutamide Synthesis
- Objective : To synthesize bicalutamide using this compound.
- Method : The synthesis involves multiple steps, including the formation of key intermediates that utilize this compound.
- Results : The final product exhibited significant anti-androgenic activity, demonstrating the efficacy of the compound in drug design.
Agrochemical Applications
This compound is extensively used in the development of agrochemicals, particularly in creating pesticides and herbicides. Its chemical structure allows for targeted action against specific pests while minimizing environmental impact.
Table 1: Agrochemical Efficacy
Compound | Target Pest | Efficacy (%) |
---|---|---|
Herbicide A | Weed X | 85% |
Pesticide B | Insect Y | 90% |
Fungicide C | Fungus Z | 75% |
Material Science
In material science, this compound is utilized for synthesizing specialty polymers and coatings. These materials exhibit enhanced chemical resistance and durability, making them suitable for various industrial applications.
Application Example
- Polymer Production : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties.
Organic Synthesis
The compound is a valuable reagent in organic synthesis, facilitating the formation of complex molecular structures essential for various chemical research projects. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.
Case Study: Synthesis Pathway Exploration
- Research Focus : Investigating new synthetic routes using this compound.
- Findings : Several new derivatives were synthesized, showcasing improved biological activities compared to their precursors.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. It aids researchers in calibrating instruments and validating results in complex chemical analyses.
Table 2: Analytical Performance Metrics
Method | Calibration Range (µg/mL) | R² Value |
---|---|---|
HPLC | 0.1 - 10 | 0.999 |
GC | 0.5 - 20 | 0.998 |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound. For instance, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer .
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as:
- 4-Chloro-3-(trifluoromethyl)benzonitrile
- 4-Chloro-2-(trifluoromethyl)benzaldehyde
- 4-Chloro-2-(trifluoromethyl)benzylamine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the trifluoromethyl group in these compounds imparts unique properties, making them valuable in various chemical and pharmaceutical applications.
Biological Activity
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS No. 320-41-2) is an organic compound characterized by its unique trifluoromethyl and chloro substituents. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities and applications in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological studies, and potential therapeutic applications.
- Molecular Formula : C8H3ClF3N
- Molecular Weight : 205.56 g/mol
- Physical State : Yellow liquid at room temperature
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of various pharmaceuticals. Its mechanism of action may involve:
- Interaction with Enzymes : The nitrile group can form interactions with specific enzymes or receptors, potentially leading to biological effects.
- Chemical Reactivity : The compound can undergo nucleophilic substitution reactions, oxidation, and reduction, which may influence its biological interactions.
Toxicological Studies
Toxicological evaluations have provided insights into the safety profile and biological effects of this compound:
- Acute Toxicity : Studies indicate that high doses can cause adverse effects on the reproductive system following inhalation exposure. In rats, significant concentrations were found in adipose tissue after exposure .
- Chronic Toxicity : In a 14-day oral repeat dose toxicity study in B6C3F1 mice, clinical signs included burrowing in bedding and hepatocellular hypertrophy at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects .
- Biokinetics : Following intravenous administration, the compound exhibited a biological half-life of approximately 19 hours in blood, suggesting prolonged systemic exposure .
Case Studies and Research Findings
Research has explored various aspects of this compound's biological activity:
Case Study 1: Drug Development Potential
The trifluoromethyl group enhances the potency and stability of drug candidates. Research has indicated its potential in synthesizing compounds with anti-cancer and anti-inflammatory activities .
Case Study 2: Environmental Impact
Toxicological studies have shown that exposure to high concentrations can lead to chronic nephropathy and other organ-specific effects in laboratory animals . These findings highlight the need for careful handling and risk assessment in industrial applications.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Applications |
---|---|---|---|
This compound | Structure | Intermediate for pharmaceuticals | Drug synthesis |
2-Chloro-4-(trifluoromethyl)benzonitrile | Structure | Antimicrobial properties | Agrochemicals |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves trifluoromethylation of a chlorinated benzonitrile precursor. Key methods include:
- Aromatic coupling : Using CuI/1,10-phenanthroline catalysts under inert atmospheres to introduce trifluoromethyl groups .
- Halogen exchange : Reacting 4-chloro-2-iodobenzonitrile with methyl fluorosulfonyldifluoroacetate (CF₃SO₂F) in the presence of copper powder at 120°C .
- Optimization Table :
Reagent | Catalyst | Temperature | Yield |
---|---|---|---|
CF₃SO₂F | Cu powder | 120°C | 65-75% |
CF₃I | Pd(OAc)₂ | 80°C | 50-60% |
- Critical Factors : Solvent polarity (DMF vs. THF), reaction time (6-12 hours), and stoichiometric ratios (1:1.2 substrate:reagent) significantly impact yield .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : The trifluoromethyl group (-CF₃) shows a distinct quartet in NMR (δ -60 to -65 ppm). NMR reveals aromatic protons as doublets (J = 8-10 Hz) due to coupling with adjacent substituents .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1120-1150 cm⁻¹ (C-F stretches) .
- Mass Spectrometry : Molecular ion peak at m/z 219.5 (M⁺) with fragments at m/z 172 (loss of Cl) and 145 (loss of CF₃) .
Q. What are common impurities in this compound, and how are they detected?
- Methodological Answer :
- Major Impurities :
4-Amino-2-(trifluoromethyl)benzonitrile (hydrolysis byproduct).
Dichlorinated derivatives (incomplete trifluoromethylation).
- Detection : Reverse-phase HPLC with UV detection (λ = 254 nm). Use a C18 column, acetonitrile/water (70:30) mobile phase, and retention time comparison against standards .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electrostatic potential maps. The electron-withdrawing -CF₃ and -CN groups create a positive charge at the chloro-substituted carbon, favoring SNAr mechanisms .
- Transition State Analysis : Calculate activation energies for reactions with amines (e.g., morpholine) to predict regioselectivity .
Q. How to resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer :
- Case Study : Discrepancies in carbonyl carbon shifts (δ 165-170 ppm) may arise from solvent effects or hydrogen bonding.
- Resolution :
Use 2D NMR (HSQC, HMBC) to confirm connectivity.
Compare data in deuterated DMSO vs. CDCl₃ to isolate solvent effects .
Validate with computational NMR predictions (GIAO method) .
Q. What solvent systems optimize regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Polar Aprotic Solvents : DMF enhances solubility of Pd catalysts, improving Suzuki-Miyaura coupling yields (e.g., with boronic acids).
- Efficiency Table :
Solvent | Coupling Partner | Yield | Regioselectivity |
---|---|---|---|
DMF | Phenylboronic acid | 85% | >95% para |
THF | Vinylboronic acid | 60% | 70% para |
- Mechanistic Insight : High polarity stabilizes transition states, favoring para-substitution .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQHTXPUDZMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378496 | |
Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-41-2 | |
Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 320-41-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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